4,5-dichloro-N-cyclopropyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-N-cyclopropyl-2-nitroaniline is an organic compound characterized by the presence of two chlorine atoms, a nitro group, and a cyclopropyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-N-cyclopropyl-2-nitroaniline typically involves the nitration of 4,5-dichloroaniline followed by the introduction of the cyclopropyl group. The nitration reaction is usually carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The cyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropane and an appropriate Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pressure to ensure the desired product is obtained with high purity. The reactions are monitored using advanced analytical techniques to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-N-cyclopropyl-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or nitroso compounds.
Reduction: Formation of corresponding amines or hydroxylamines.
Substitution: Formation of di- or tri-halogenated derivatives.
Scientific Research Applications
4,5-Dichloro-N-cyclopropyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4,5-dichloro-N-cyclopropyl-2-nitroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can further react with biological molecules, while the cyclopropyl group can influence the compound's binding affinity to target proteins.
Comparison with Similar Compounds
2-Nitroaniline
4-Nitroaniline
2,4-Dichloroaniline
2,6-Dichloroaniline
Properties
IUPAC Name |
4,5-dichloro-N-cyclopropyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUHAVXHWZXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.